4-Chloro-6-(2-fluorobenzyl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H8ClFN2 |
|---|---|
Molecular Weight |
222.64 g/mol |
IUPAC Name |
4-chloro-6-[(2-fluorophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C11H8ClFN2/c12-11-6-9(14-7-15-11)5-8-3-1-2-4-10(8)13/h1-4,6-7H,5H2 |
InChI Key |
BZIPORRVDSFKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=NC=N2)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Safe Handling and Properties of 4-Chloro-6-(2-fluorobenzyl)pyrimidine
Abstract
4-Chloro-6-(2-fluorobenzyl)pyrimidine is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive chloropyrimidine core and a fluorinated benzyl moiety, makes it a valuable intermediate for synthesizing complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1][2] The presence of halogen atoms and the pyrimidine ring system necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling. This guide provides a comprehensive overview of the available safety data, synthesized from structurally related compounds, and outlines detailed protocols for its use, storage, and emergency management. The causality behind each recommendation is explained to provide researchers with the foundational knowledge for making informed safety decisions in the laboratory.
Physicochemical and Toxicological Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety and handling profile can be constructed by analyzing data from structurally analogous compounds. The core hazards are associated with the chlorinated pyrimidine ring and the fluorinated benzyl group.
Physical and Chemical Properties
The properties of this compound can be inferred from related structures like 4-chloro-6-fluoropyrimidine and other substituted pyrimidines.[1]
| Property | Estimated Value / Description | Rationale and Source |
| Molecular Formula | C₁₁H₇ClFN₃ | Derived from the chemical name. |
| Molecular Weight | ~235.65 g/mol | Calculated from the molecular formula. |
| Appearance | Likely an off-white to light-colored crystalline solid. | Based on similar compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1] |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Ethanol) and sparingly soluble in water. | Common for heterocyclic compounds of this nature.[1] |
| Stability | Stable under standard storage conditions. Sensitive to strong acids, bases, and oxidizing agents. | The chlorine atom makes the pyrimidine ring susceptible to nucleophilic attack.[1] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) classifications for similar chlorinated and fluorinated pyrimidines consistently indicate several key hazards.[3] The following table summarizes the anticipated hazards for this compound.
| Hazard Class | GHS Category | Hazard Statement | Source (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | 4-Chloro-6-fluoropyrimidine, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | 4-Chloro-6-fluoropyrimidine, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | 4-Chloro-6-fluoropyrimidine, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | 4-Chloro-6-fluoropyrimidine, 4-Chloro-6-ethyl-5-fluoropyrimidine. |
Pictogram:
Signal Word: WARNING
Toxicological Summary: The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Overexposure may lead to headaches, dizziness, and nausea.[4] The compound is a potential irritant to the skin, eyes, and respiratory tract.[5] Ingestion is harmful and may cause severe damage to mucous membranes.[4][6]
Safe Handling and Engineering Controls
A proactive approach to safety, grounded in understanding the compound's reactivity, is essential. The electron-withdrawing nature of the chlorine atom and the pyrimidine ring's nitrogen atoms makes the 4-position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][7] This reactivity is key to its synthetic utility but also underscores the need for careful handling to prevent unwanted reactions with biological nucleophiles.
Engineering Controls
The primary line of defense is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal and eye exposure.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and irritation.[4] Contaminated gloves should be disposed of immediately. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Conforms to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[4] Protects against splashes and airborne particles. |
| Skin and Body | Fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
Standard Handling Protocol
This workflow minimizes risk during routine laboratory use.
Caption: Standard workflow for handling this compound.
Step-by-Step Methodology:
-
Preparation: Before handling, ensure you are wearing the specified PPE. Confirm that the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: Place the solid in a suitable reaction vessel. Slowly add the desired solvent to the solid to prevent aerosolization.
-
Reaction: If using in a reaction, ensure the setup is secure within the fume hood.
-
Post-Handling: After use, decontaminate the work area. Dispose of all contaminated materials (gloves, weigh boats, pipette tips) in a designated hazardous waste container.[4]
-
Hygiene: Remove PPE and wash hands thoroughly with soap and water.[4]
Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][6] Storage at 2-8°C is recommended for long-term stability.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] The compound can react with nucleophiles, so it should be stored away from amines, thiols, and alcohols if substitution is not desired.
-
Ignition Sources: Although classified as a combustible liquid in some forms, keep away from open flames, hot surfaces, and sources of ignition as a general precaution.[8][4]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Caption: First-aid response logic for different exposure routes.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[4] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9] Immediate medical attention is required.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[8][9] Call a poison center or doctor immediately.[8]
Fire-Fighting and Accidental Release
-
Fire-Fighting: Use CO₂, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[4] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9] Hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4][5]
-
Accidental Release: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Prevent the material from entering drains.[10]
Disposal Considerations
Disposal of this compound and its containers must be done in accordance with all local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant.[4] Do not allow the product to be released into the environment.
Context in Drug Discovery and Research
The structural motifs within this compound are prevalent in modern medicinal chemistry. Pyrimidine derivatives are core components of many kinase inhibitors approved for cancer therapy.[2] The chloro-substituent at the 4- or 6-position serves as a reactive handle for SNAr reactions, allowing for the facile introduction of various nucleophilic groups to build molecular diversity and optimize biological activity.[7] Furthermore, related chloropyrimidine (CP) derivatives are used as substrates for SNAP-tag technology, a powerful method for site-specific protein labeling in live cells.[11][12][13] The reactivity of the C-Cl bond is harnessed to covalently attach a fluorescent probe to a protein of interest, enabling advanced bioimaging studies.[11][14] Understanding the safe handling of this compound is therefore a critical prerequisite for its effective use in these cutting-edge research applications.
References
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. (Available at: [Link])
-
4-Chloro-6-fluoropyrimidine. PubChem, National Institutes of Health. (Available at: [Link])
-
SNAP-tag2: faster and brighter protein labeling. bioRxiv. (Available at: [Link])
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. PubChem, National Institutes of Health. (Available at: [Link])
-
Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties. U.S. Environmental Protection Agency (EPA). (Available at: [Link])
-
4-chloro-2-fluoro-6-methylpyrimidine. ChemSynthesis. (Available at: [Link])
-
SNAP-tag2 System Improves Protein Imaging with Faster, Brighter Labeling. News-Medical.Net. (Available at: [Link])
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. (Available at: [Link])
-
Publications - MicroBioTests. MicroBioTests Inc. (Available at: [Link])
-
Safety Data Sheet - VISOCOLOR PP total Chlorine. Carl ROTH. (Available at: [Link])
-
Toxicity of Organic Fluorophores Used in Molecular Imaging: Literature Review. The Journal of Nuclear Medicine. (Available at: [Link])
-
ToxiVerse Dataset. Hugging Face. (Available at: [Link])
-
Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PubMed, National Institutes of Health. (Available at: [Link])
-
Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed, National Institutes of Health. (Available at: [Link])
-
Toxicity of organic fluorophores used in molecular imaging: literature review. PubMed, National Institutes of Health. (Available at: [Link])
-
Storing and Reading Information in Mixtures of Fluorescent Molecules. ACS Central Science. (Available at: [Link])
-
Site-Specific Protein Labeling with SNAP-Tags. Current Protocols in Protein Science. (Available at: [Link])
-
Fluorescent Labeling of SNAP-Tagged Proteins in Cells. Infoscience, EPFL. (Available at: [Link])
Sources
- 1. srinichem.com [srinichem.com]
- 2. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biorxiv.org [biorxiv.org]
- 12. azolifesciences.com [azolifesciences.com]
- 13. infoscience.epfl.ch [infoscience.epfl.ch]
- 14. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing high-purity 4-Chloro-6-(2-fluorobenzyl)pyrimidine for research
Title: Strategic Sourcing and Validation of 4-Chloro-6-(2-fluorobenzyl)pyrimidine: A Technical Guide for Medicinal Chemistry
Executive Summary
This technical guide addresses the procurement, validation, and handling of This compound , a critical heterocyclic building block used in the synthesis of soluble guanylate cyclase (sGC) stimulators, kinase inhibitors, and advanced SNAP-tag substrates. Due to the high reactivity of the chloropyrimidine moiety and the potential for regioisomeric impurities during synthesis, this molecule requires a rigorous "Trust but Verify" sourcing strategy. This document outlines a self-validating quality control system to ensure downstream experimental success.
Part 1: Chemical Identity & Criticality
The Pharmacophore & Reactivity Profile this compound is defined by two functional distinct zones: the electrophilic pyrimidine core and the lipophilic fluorobenzyl tail.
-
Electrophilic Handle (C4-Cl): The chlorine atom at the 4-position is highly activated for Nucleophilic Aromatic Substitution (SNAr). This makes it an ideal scaffold for coupling with amines (to form aminopyrimidines) or alkoxides. However, this same reactivity renders it susceptible to hydrolysis, generating the inactive 4-hydroxypyrimidine (pyrimidone) impurity.
-
Lipophilic Tail (C6-Benzyl): The 2-fluorobenzyl group provides steric bulk and metabolic stability (via fluorine substitution). In synthetic pathways, this group is often installed via organometallic cross-coupling (e.g., Negishi or Suzuki) on a dichloropyrimidine precursor, a step prone to generating regioisomers (4- vs. 6-substitution).
Critical Impurity Profile When sourcing this material, three specific impurity classes must be monitored:
-
Hydrolysis Products: 6-(2-fluorobenzyl)pyrimidin-4(3H)-one. (Caused by moisture exposure).
-
Regioisomers: 2-Chloro-4-(2-fluorobenzyl)pyrimidine (if synthesized from 2,4-dichloropyrimidine).
-
Transition Metals: Residual Palladium (Pd) or Zinc (Zn) from cross-coupling reactions, which can poison downstream biological assays.
Part 2: Sourcing Strategy & Vendor Qualification
Since this molecule is often a "Make-to-Order" or specialized catalog item rather than a bulk commodity, a tiered sourcing strategy is required.
The "Trust but Verify" Protocol
| Tier | Vendor Type | Risk Profile | Validation Action Required |
| 1 | Original Manufacturer (CRO) | Low | Audit Synthetic Route: Request the Batch Manufacturing Record (BMR) to identify potential regioisomers. |
| 2 | Specialty Catalog (Re-packer) | Medium | Retest on Arrival: Catalog items may have degraded during storage. Full CoA verification is mandatory. |
| 3 | Bulk Aggregator | High | Sample First: Do not purchase bulk without a pre-shipment sample (PSS) of 5g for internal analysis. |
Key Specification for RFQ (Request for Quote):
-
Purity: >98.0% (HPLC Area %).
-
Identity: 1H NMR and 19F NMR (Critical for confirming the ortho-fluoro position).
-
Water Content: <0.5% (Karl Fischer) to prevent in-situ hydrolysis.
-
Storage: Store under Argon/Nitrogen at -20°C.
Part 3: Analytical Validation (The Self-Validating System)
Do not rely solely on the vendor's Certificate of Analysis (CoA). Implement this internal workflow to validate the material before use.
HPLC Method for Purity & Regioisomer Detection
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Acidic pH suppresses silanol interactions with the pyrimidine nitrogen).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide bond of hydrolysis product).
-
Pass Criteria: Single peak >98%. No secondary peak >0.5% with similar retention time (potential regioisomer).
NMR Structural Confirmation
-
1H NMR (DMSO-d6): Look for the diagnostic singlet of the benzylic protons (~4.0-4.2 ppm). Ensure the integration ratio of the pyrimidine aromatic protons matches the benzyl protons (1:1:2 ratio).
-
19F NMR: Essential to confirm the ortho substitution. The ortho-F shift differs significantly from meta or para isomers potentially carried over from incorrect starting materials.
Part 4: Handling & Stability Workflow
The following diagram illustrates the decision logic for receiving, testing, and storing the material to maintain its integrity.
Caption: Figure 1. Self-Validating Quality Control Workflow. A closed-loop system ensuring only verified material enters the synthesis pipeline.
Part 5: Synthetic Utility & Context
Why this Molecule? The 2-fluorobenzyl group is a privileged pharmacophore in medicinal chemistry. It appears in sGC stimulators like Riociguat (Adempas) and Vericiguat (Verquvo), where it occupies a hydrophobic pocket in the target enzyme. While those drugs utilize a pyrazolopyridine core, the This compound serves as a simplified, highly reactive scaffold for:
-
Fragment-Based Drug Discovery (FBDD): Rapidly generating libraries of benzyl-substituted pyrimidines.
-
SNAP-tag Substrates: Recent chemical biology research utilizes fluorobenzyl-substituted pyrimidines as fast-reacting substrates for self-labeling proteins (SNAP-tag2), where the chlorine acts as the leaving group displaced by the protein's cysteine residue [4].
Reaction Optimization Tip: When performing SNAr reactions with this material, avoid using water or alcohols as co-solvents. The electron-withdrawing fluorine on the benzyl ring, combined with the pyrimidine nitrogens, makes the C-Cl bond exceptionally sensitive to hydrolysis. Use aprotic polar solvents like DMF or DMSO with a non-nucleophilic base (e.g., DIPEA or Cs2CO3) [1].
References
-
International Conference on Harmonisation (ICH). (2006).[1] ICH Q3A (R2) Impurities in New Drug Substances.[1][2][3] ICH Guidelines.[2][3][4] [Link]
-
PubChem. (n.d.). Compound Summary: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Structural Analog Context).[5][6] National Library of Medicine. [Link]
-
AZoLifeSciences. (2025).[7] SNAP-tag2 System Improves Protein Imaging with Faster, Brighter Labeling.[8] (Discussing trifluoromethyl fluorobenzyl pyrimidine substrates). [Link][8]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. azolifesciences.com [azolifesciences.com]
Methodological & Application
Application Note: Scalable Synthesis of 4-Chloro-6-(2-fluorobenzyl)pyrimidine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Chloro-6-(2-fluorobenzyl)pyrimidine . This scaffold is a critical intermediate in the development of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and various kinase inhibitors.
The procedure utilizes a classical cyclization-chlorination strategy, favored in industrial settings for its cost-effectiveness and regioselectivity compared to cross-coupling approaches. This guide addresses common pitfalls, specifically moisture sensitivity during cyclization and the exothermic hazards of phosphoryl chloride (
Strategic Analysis & Retrosynthesis
The synthesis is designed to avoid expensive palladium catalysts and unstable boronic acid intermediates. We employ a linear construction of the pyrimidine ring followed by functional group interconversion.
Retrosynthetic Logic
-
C-Cl Disconnection: The 4-chloro substituent is installed via deoxy-chlorination of the tautomeric 4-hydroxypyrimidine (pyrimidinone).
-
Ring Construction: The pyrimidine core is assembled via condensation of a
-keto ester with formamidine acetate. This ensures the correct placement of the benzyl group at the 6-position.
Figure 1: Retrosynthetic analysis demonstrating the disconnection to commercially accessible precursors.
Detailed Experimental Protocols
Phase 1: Synthesis of 6-(2-fluorobenzyl)pyrimidin-4(3H)-one
This step constructs the heterocyclic core. The reaction relies on the condensation of an activated methylene (from the
Reagents & Materials:
-
Ethyl 4-(2-fluorophenyl)-3-oxobutanoate (1.0 equiv)
-
Formamidine acetate (1.2 equiv)
-
Sodium Methoxide (NaOMe), 25-30% in MeOH (3.0 equiv)
-
Methanol (anhydrous)
Protocol:
-
Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (
).[1] -
Charging: Charge Methanol (10 vol relative to ester) and Formamidine acetate (1.2 equiv). Stir at room temperature (RT).
-
Base Addition: Add NaOMe solution (3.0 equiv) dropwise over 20 minutes. Note: Exothermic.[2] Maintain temp < 30°C.
-
Substrate Addition: Add Ethyl 4-(2-fluorophenyl)-3-oxobutanoate (1.0 equiv) slowly.
-
Reaction: Heat the mixture to reflux (
) and stir for 4–6 hours.-
Checkpoint: Monitor by LC-MS.[3] The starting ester peak should disappear.
-
-
Workup:
-
Cool to RT.
-
Concentrate under reduced pressure to remove most Methanol.
-
Dilute residue with water (10 vol).
-
Critical Step: Acidify carefully with 6N HCl to pH ~4–5. The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water (
vol), and dry in a vacuum oven at .
Expected Yield: 65–75% Appearance: Off-white powder.
Phase 2: Chlorination to this compound
This step converts the hydroxyl group (lactam tautomer) to a chloride using Vilsmeier-Haack type activation.
Reagents & Materials:
-
6-(2-fluorobenzyl)pyrimidin-4(3H)-one (from Phase 1)
-
Phosphorus Oxychloride (
) (5.0 equiv) -
N,N-Dimethylaniline (1.0 equiv) or DMF (catalytic, 0.1 equiv)
-
Dichloromethane (DCM) for extraction.
Protocol:
-
Setup: Dry 3-neck flask, reflux condenser with caustic scrubber (NaOH trap), temperature probe. Strict moisture exclusion.
-
Charging: Charge the pyrimidinone (1.0 equiv) and
(5.0 equiv). -
Activation: Add N,N-Dimethylaniline (1.0 equiv) slowly.
-
Why? It acts as an acid scavenger and catalyst, preventing protonation of the pyrimidine nitrogen which would deactivate the ring.
-
-
Reaction: Heat to reflux (
external oil bath) for 3–5 hours.-
Checkpoint: The suspension should become a clear solution. TLC/LC-MS should show conversion to the less polar chloride.
-
-
Quench (CRITICAL SAFETY STEP):
-
Cool reaction mixture to RT.
-
Remove excess
via vacuum distillation (rotary evaporator with proper trapping) if scale allows. If not, proceed directly to quench. -
Inverse Quench: Pour the reaction mixture slowly into a mechanically stirred mixture of ice and water (10 vol) maintaining internal temp
. -
Warning: Never add water to the reaction flask.[1] The hydrolysis of
is violent.
-
-
Extraction:
-
Neutralize the aqueous slurry to pH ~7–8 using saturated
or (keep cold). -
Extract with DCM (
vol). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
The crude oil often solidifies upon standing.
-
If necessary, purify via silica gel chromatography (Gradient: 0–20% EtOAc in Heptane).
-
Expected Yield: 75–85% Appearance: White to pale yellow solid or viscous oil.
Process Workflow & Logic
Figure 2: Process flow diagram illustrating unit operations and critical safety nodes.
Analytical Parameters & Troubleshooting
Quality Control Table
| Parameter | Method | Specification |
| Identity | 1H-NMR (DMSO-d6) | Characteristic benzylic -CH2- singlet (~4.0 ppm). Loss of ester protons. |
| Purity | HPLC (C18, ACN/H2O) | > 97% Area |
| Water Content | Karl Fischer | < 0.5% (Critical for Phase 2 stability) |
| Residual Solvents | GC-HS | MeOH < 3000 ppm, DCM < 600 ppm |
Troubleshooting Guide
-
Low Yield in Phase 1: Usually due to "wet" Methanol or old NaOMe. Ensure anhydrous conditions. Water hydrolyzes the
-keto ester.[4] -
Incomplete Chlorination (Phase 2): If starting material remains, add more
or increase the amount of N,N-dimethylaniline. Ensure the reaction temperature is actually at reflux ( ). -
Black/Tar Formation: Overheating during the quench of Phase 2. Ensure the quench is slow and temperature-controlled.
Safety & Handling (E-E-A-T)
-
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water to release HCl gas and Phosphoric acid.[1] All glassware must be oven-dried.[4]-
Engineering Control: Use a caustic scrubber (NaOH solution) connected to the condenser outlet to neutralize HCl fumes.
-
-
Inverse Quench: Always add the reaction mixture to water/ice. Adding water to hot
will cause an explosion-like eruption of acid steam. -
Skin Exposure: Both the chloropyrimidine and precursors are potential skin irritants/sensitizers. Double-glove (Nitrile) and use a lab coat.
References
- Synthesis of Pyrimidines (General): Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine chemistry mechanisms).
-
Chlorination Protocol (Vilsmeier-Haack): Mittal, A. et al. "Process for the preparation of Riociguat." U.S. Patent 2016/0039806 A1. (Describes analogous chlorination of benzyl-pyrimidines).
-
Beta-Keto Ester Condensation: Fraley, M. E. et al. "Optimization of a pyrimidinone series of PDE9 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012. (Demonstrates condensation of beta-keto esters with amidines).
-
POCl3 Safety: "Phosphorus Oxychloride Safety Data Sheet." Sigma-Aldrich.
Sources
Application Note & Protocols: Nucleophilic Aromatic Substitution of 4-Chloro-6-(2-fluorobenzyl)pyrimidine
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) of 4-Chloro-6-(2-fluorobenzyl)pyrimidine. Pyrimidine scaffolds are central to numerous pharmaceutically active compounds, making their efficient functionalization a critical aspect of medicinal chemistry.[1][2][3] This guide elucidates the underlying mechanism of the SNAr reaction on this specific substrate, details optimized protocols for various nucleophiles, and offers insights into reaction troubleshooting and scope. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.
Scientific Foundation: The SNAr Reaction on the Pyrimidine Core
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[4] This inherent electronic property makes the carbon atoms of the ring susceptible to attack by nucleophiles, particularly at positions 2, 4, and 6. For this compound, the chlorine atom at the C4 position serves as an excellent leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction.
The reaction proceeds via a well-established two-step addition-elimination mechanism.[5][6]
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position. This step is typically the rate-determining step.[7] The attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes it.[5][8]
-
Elimination of Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride ion, yielding the substituted pyrimidine product.
The presence of the electron-withdrawing nitrogen atoms is crucial for activating the ring towards this reaction pathway, making it significantly more facile than SNAr on a corresponding chlorobenzene derivative.[6]
Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.
Core Protocol: Amination of this compound
This section provides a detailed, field-proven protocol for the reaction with a representative secondary amine nucleophile, morpholine. The principles outlined are broadly applicable to other primary and secondary amines.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Amine Nucleophile (e.g., Morpholine) (1.1 - 1.5 eq)
-
Non-nucleophilic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)[1][7]
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane
-
Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF) to dissolve or suspend the starting material (concentration typically 0.1-0.5 M).
-
Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture, especially at elevated temperatures.[6] Anhydrous solvents are critical to avoid the formation of the 4-hydroxypyrimidine byproduct.[6]
-
-
Reagent Addition:
-
Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the stirred solution via syringe.
-
Add the non-nucleophilic base (e.g., DIPEA, 1.5 eq).
-
Rationale: The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the substitution.[7] Using a non-nucleophilic base like DIPEA prevents it from competing with the desired amine nucleophile. An excess of the amine nucleophile can sometimes serve as the base, but adding a dedicated tertiary amine often leads to cleaner reactions.[5]
-
-
Reaction Conditions & Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).[5]
-
Stir vigorously for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Rationale: Most SNAr reactions with chloropyrimidines require heating to overcome the activation energy barrier.[6] Monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to decomposition.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Rationale: The NaHCO₃ wash neutralizes any remaining acid and quenches the reaction.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with water, then with brine.
-
Rationale: Washing with water removes residual DMF and salts, while the brine wash helps to break emulsions and remove bulk water from the organic layer.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
-
Rationale: Purification is essential to remove unreacted reagents, base, and any minor byproducts, yielding the desired compound in high purity for subsequent applications.
-
Caption: A standard workflow for the amination of this compound.
Reaction Parameters and Scope
The choice of nucleophile, solvent, and base significantly impacts the reaction outcome. The following table summarizes typical conditions for different classes of nucleophiles.
| Nucleophile Class | Representative Nucleophile | Typical Base | Typical Solvent | Temperature (°C) | Key Insights |
| Primary/Secondary Amines | Piperidine, Aniline, Benzylamine | DIPEA, TEA | DMF, Dioxane, EtOH | 60 - 120 | Generally robust. Sterically hindered amines may require higher temperatures or longer reaction times.[6] |
| Alcohols / Phenols | Sodium Methoxide, Phenol | NaH, K₂CO₃ | THF, DMF | 25 - 100 | Requires a strong base to deprotonate the weakly nucleophilic alcohol/phenol.[7] Solvolysis can occur if an alcohol is used as the solvent with a strong base.[1] |
| Thiols / Thiophenols | Thiophenol, Ethanethiol | K₂CO₃, TEA | DMF, MeCN | 25 - 80 | Thiols are generally excellent nucleophiles for SNAr and often react under milder conditions than amines or alcohols.[9][10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Weak nucleophile.3. Steric hindrance. | 1. Increase reaction temperature incrementally (e.g., to 140 °C or consider microwave heating).[6]2. For weak nucleophiles (e.g., alcohols), ensure complete deprotonation with a strong base like NaH.3. Increase reaction time or switch to a less sterically demanding nucleophile if possible. |
| Formation of 4-Hydroxypyrimidine | Presence of water in reagents or solvent. | Use anhydrous solvents and freshly distilled reagents. Ensure glassware is thoroughly dried and the reaction is run under a strict inert atmosphere.[6] |
| Multiple Products Observed | 1. Base acting as a nucleophile.2. Solvent participation (solvolysis). | 1. Use a non-nucleophilic base (DIPEA is preferred over TEA).2. Switch to a polar aprotic solvent like DMF or DMSO instead of an alcohol if solvolysis is an issue.[11] |
Conclusion
The nucleophilic aromatic substitution of this compound is a versatile and highly reliable transformation for generating diverse libraries of pyrimidine-based compounds. By carefully selecting the nucleophile, base, and solvent, and by controlling the reaction temperature, researchers can achieve high yields of the desired substituted products. The protocols and insights provided in this guide offer a robust framework for the successful application of this critical reaction in drug discovery and organic synthesis.
References
- Technical Support Center: Reactivity of 4-Chloropyrimidines. Benchchem.
- Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. Benchchem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic (RSC Publishing).
- NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
- Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed.
- Pyrimidines. University of Liverpool.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
Sources
- 1. mdpi.com [mdpi.com]
- 2. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Functionalization of 4-Chloro-6-(2-fluorobenzyl)pyrimidine
Introduction & Scope
The scaffold 4-Chloro-6-(2-fluorobenzyl)pyrimidine is a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators, most notably Riociguat (Adempas) .[1] Its chemical utility lies in the high electrophilicity of the C4-chlorine atom, which serves as a "privileged handle" for late-stage functionalization.[1]
This application note provides validated protocols for substituting the C4-chloro group. Unlike generic pyrimidine guides, this document focuses on the specific steric and electronic influence of the 6-(2-fluorobenzyl) moiety.[1] We cover two primary reaction classes:[2][3][4]
-
Nucleophilic Aromatic Substitution (
): The standard route for hydrazine and primary amines. -
Buchwald-Hartwig Cross-Coupling: A specialized route for sterically hindered or weakly nucleophilic amines.[1]
Mechanistic Insight & Reactivity Profile
The Electrophilic Center
The pyrimidine ring is electron-deficient (π-deficient).[1] The nitrogen atoms at positions 1 and 3 pull electron density away from the ring carbons, making the C4 and C6 positions highly susceptible to nucleophilic attack. In This compound , the C4-Cl bond is activated for displacement.[1]
Influence of the 2-Fluorobenzyl Group[1][2][4][5]
-
Electronic: The benzyl group is weakly electron-donating (via hyperconjugation), but the 2-fluoro substituent exerts an inductive withdrawing effect (
).[1] This balance maintains the high reactivity of the C4-Cl bond without deactivating the ring.[1] -
Steric: The methylene bridge (
) provides a "hinge," allowing the bulky fluorophenyl group to rotate away from the C4 reaction center. Therefore, steric hindrance is rarely a limiting factor for at C4.
Reaction Landscape (Decision Tree)
Figure 1: Decision matrix for selecting the optimal functionalization pathway based on nucleophile properties.
Protocol A: with Hydrazines (Riociguat Synthesis)
Context: This is the industry-standard method for synthesizing the pyrazolo[3,4-b]pyridine core of Riociguat.[1] The reaction involves displacing the chloride with 2-fluorobenzylhydrazine .[1][5]
Reagents & Materials
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: 2-Fluorobenzylhydrazine dihydrochloride (1.5 equiv).[1]
-
Base: Potassium Carbonate (
) (2.0 - 2.5 equiv).[1] Critical: Must be finely ground. -
Solvent: Isopropyl Alcohol (IPA) or DMSO. Note: IPA is preferred for easier workup; DMSO is faster.[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the This compound (e.g., 10.0 g) in IPA (10 volumes, 100 mL).
-
Base Addition: Add
(anhydrous) at room temperature. Stir for 10 minutes. -
Nucleophile Addition: Add 2-Fluorobenzylhydrazine portion-wise. Caution: Mild exotherm possible.
-
Reaction: Heat the mixture to 60–65°C .
-
Monitoring: Check HPLC/TLC after 4 hours. The starting material (Rf ~0.6 in 30% EtOAc/Hex) should disappear; product is more polar.
-
-
Workup (Precipitation Method):
-
Cool reaction mass to 20°C.
-
Distill off ~80% of the IPA under reduced pressure.
-
Add Water (10 volumes) and stir vigorously for 30 minutes. The product should precipitate as a solid.
-
Filter the solid and wash with water (
mL) to remove inorganic salts. -
Wash with cold Ethanol (10 mL) to remove unreacted hydrazine traces.
-
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination[1][6]
Context: Use this protocol when reacting with electron-deficient anilines or sterically hindered secondary amines that fail under standard
Reagents & Catalysts[1][3][6][7][8][9][10]
-
Catalyst:
(2 mol%) or (1 mol%). -
Ligand: Xantphos (3 mol%) or BINAP (3 mol%). Note: Xantphos is preferred for pyrimidines to prevent catalyst poisoning by ring nitrogens.[1]
-
Base: Cesium Carbonate (
) (2.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon (
) or Nitrogen ( ). -
Loading: Add This compound (1.0 equiv), Amine (1.2 equiv),
(2.0 equiv), and Xantphos (0.03 equiv).[1] -
Solvent & Catalyst: Add 1,4-Dioxane (0.2 M concentration). Add
last. -
Degassing: Sparge the solution with Argon for 5 minutes or use freeze-pump-thaw cycling (3 cycles).
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Workup:
Comparative Data: Solvent & Base Effects[1][12]
The following data summarizes optimization studies for the
| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Notes |
| IPA | 65 | 6 | 92 | Recommended. Cleanest profile.[1] | |
| DMSO | TEA | 80 | 2 | 98 | Fast, but difficult aqueous workup. |
| Toluene | TEA | 110 | 12 | 45 | Too non-polar; poor transition state stabilization. |
| Water | NaOH | 100 | 4 | 60 | Avoid. 30% Hydrolysis to pyrimidinone observed. |
Experimental Workflow Diagram
Figure 2: Optimized operational workflow for Protocol A (
Troubleshooting & Quality Control
Common Impurities[1]
-
Hydrolysis Product (4-Hydroxy-6-(2-fluorobenzyl)pyrimidine):
-
Cause: Wet solvent or base containing hydroxide.
-
Detection: Mass shift of -18.5 Da (Cl -> OH) is not accurate; look for M-Cl+OH (M - 35 + 17 = M-18).[1] Actually, Cl (35) replaced by OH (17) results in M-18 mass unit.
-
Solution: Use anhydrous IPA/DMSO and store
in a desiccator.
-
-
Dimerization:
-
Cause: Hydrazine acting as a linker between two pyrimidine rings.
-
Solution: Ensure Hydrazine is in excess (1.5 equiv) and added to the pyrimidine solution, not vice-versa.
-
Analytical Checkpoints
-
H-NMR (DMSO-d6): Look for the disappearance of the pyrimidine C2-H signal shift. The methylene bridge (
) typically appears as a singlet around 4.0 ppm.[1] -
HPLC: Use a C18 column, Water/Acetonitrile (+0.1% Formic Acid). The product is significantly more polar than the 4-chloro starting material if an amine is added.[1]
References
-
Arava, V. R., & Gogireddy, S. (2013).[8][9] An expeditious synthesis of riociguat, A pulmonary hypertension drug.[8] Der Pharma Chemica, 5(4), 232-239. Link
-
Mittendorf, J., et al. (2009). Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension. ChemMedChem, 4(5), 853–865. Link
- Follmann, M., et al. (2016). Substituent-Dependent Reactivity of 4-Chloropyrimidines in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. (General reference for Pyrimidine SNAr mechanics).
-
Google Patents. (2016). Riociguat preparation method. Patent CN105367568A. Link
Sources
- 1. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 2. CN105367568A - Riociguat preparation method - Google Patents [patents.google.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. CN104892459A - Riociguat intermediate and preparation method thereof - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: 4-Chloro-6-(2-fluorobenzyl)pyrimidine as a Pharmaceutical Intermediate
[1]
Executive Summary & Molecular Profile
4-Chloro-6-(2-fluorobenzyl)pyrimidine represents a high-value "hybrid" scaffold in medicinal chemistry.[1] It bridges two critical pharmacophore domains: the 2-fluorobenzyl moiety , widely validated in soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat, Vericiguat), and the 4-chloropyrimidine core , a privileged structure in kinase inhibitors (e.g., EGFR, ErbB-2 antagonists) and antiviral agents.
This guide details the handling, reactivity, and synthetic protocols for utilizing this intermediate.[2] The primary application focus is the chemoselective functionalization of the C4-chloride, allowing researchers to graft complex amine or aryl motifs onto the fluorobenzyl-pyrimidine backbone without disrupting the sensitive benzylic position.[1]
Critical Material Attributes (CMA)
| Property | Value / Description | Impact on Processing |
| Molecular Formula | Base scaffold for diversity-oriented synthesis.[1] | |
| Molecular Weight | 222.65 g/mol | Ideal fragment size (Fragment-Based Drug Design).[1] |
| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; requires non-polar solvents for extraction (EtOAc, DCM). |
| Reactive Handle | C4-Chlorine | Highly susceptible to |
| Stability | Moisture Sensitive | The C-Cl bond hydrolyzes to the pyrimidinone over time in aqueous acid; store under |
Synthetic Utility & Mechanism of Action[3][4][5]
The utility of this intermediate relies on the electronic asymmetry of the pyrimidine ring. The 2-fluorobenzyl group at position C6 acts as a lipophilic anchor that fits into hydrophobic pockets (e.g., the heme-binding pocket of sGC or the ATP-binding cleft of kinases), while the C4-Chlorine serves as the electrophilic "warhead" for attachment.[1]
The Reactivity Hierarchy
The pyrimidine ring is electron-deficient, making the C4 position highly electrophilic.
- Susceptibility: The ring nitrogens pull electron density, making C4 vulnerable to nucleophilic attack by amines, thiols, or alkoxides.
-
Benzyl Stability: The 2-fluoro substituent on the benzyl ring provides metabolic stability (blocking P450 oxidation at the ortho-position) but does not significantly deactivate the pyrimidine core.[1]
Mechanism: Nucleophilic Aromatic Substitution ( )
The primary reaction pathway involves the addition of a nucleophile (Nu) to form a resonance-stabilized Meisenheimer Complex , followed by the elimination of the chloride ion.[2]
Figure 1: The addition-elimination mechanism (
Detailed Protocol A: Amination via
Application: Synthesis of kinase inhibitor libraries (e.g., grafting anilines or piperazines).
Reagents & Setup
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Aniline derivative or secondary amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent:
-Butanol (for high temp) or DMF (for room temp reactivity)[1] -
Atmosphere: Nitrogen (balloon pressure)
Step-by-Step Methodology
-
Charge: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in
-Butanol (3.0 mL). -
Add Base: Add DIPEA (2.0 mmol) via syringe. Note: Inorganic bases like
can be used but may require longer reaction times due to solubility issues. -
Nucleophile Addition: Add the amine/aniline (1.1 mmol).
-
Thermal Activation:
-
Aliphatic Amines: Stir at 60°C for 2–4 hours.
-
Anilines (weaker nucleophiles): Heat to 100–110°C (reflux) for 6–12 hours.
-
-
Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
-
Success Indicator: Disappearance of the starting material peak (
) and appearance of the product mass ( ).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (
) to remove DIPEA salts and -Butanol. Dry over , filter, and concentrate.
Detailed Protocol B: Suzuki-Miyaura Cross-Coupling
Application: Synthesis of biaryl systems (e.g., 4,6-diarylpyrimidines) for antiviral research.[1]
Reagents & Setup
-
Catalyst:
(5 mol%) -
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use. Critical: Oxygen poisons the Pd(0) species.
-
Assembly: In a microwave vial or pressure tube, combine the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Catalyst (0.05 mmol).
-
Solvation: Add Dioxane (4 mL) and aqueous
(1.5 mL). -
Reaction: Seal and heat to 90°C for 4–6 hours (or 120°C for 30 min in microwave).
-
Scavenging: Filter the hot mixture through a Celite pad to remove Palladium black.
-
Purification: The crude residue often contains de-halogenated byproducts. Purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).
Workflow Visualization & Decision Tree
The following diagram illustrates the divergent synthesis pathways available from this single intermediate.
Figure 2: Divergent synthesis workflow. Path A and B are desired; Path C is a common degradation pathway to be avoided.
Analytical Controls & Troubleshooting
HPLC Method for Purity Assessment[1][6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (SNAr) | Nucleophile is too weak (e.g., electron-poor aniline).[1] | Switch solvent to NMP and increase temp to 140°C; add catalytic KI (Finkelstein condition). |
| Formation of "Dimer" | Diamine linker reacting at both ends. | Use a large excess of the amine (5-10 equiv) or add the substrate to the amine solution slowly.[1] |
| Hydrolysis Product | Wet solvent or atmospheric moisture. | Dry solvents over molecular sieves (3Å); ensure strict |
| Pd Black Precipitation | Catalyst decomposition. | Re-degas solvents; ensure temperature does not exceed 100°C unless using microwave irradiation. |
References
-
Bayer Intellectual Property GmbH. (2010). Substituted Pyrazolo[3,4-b]pyridines and their use as sGC Stimulators. (Patent covering the 2-fluorobenzyl pharmacophore).[1][3]
-
BenchChem. (2025).[2] Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.[1][2] (General protocols for chloropyrimidine reactivity).
-
Baran Lab. (2023). Haloselectivity of Heterocycles.[4] (Guide to regioselectivity in poly-halogenated pyrimidines).
-
Journal of Medicinal Chemistry. (2012). Synthesis and biological evaluation of 4-amino-6-substituted pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. (Validates the 4-amino-6-aryl scaffold).
-
MDPI Pharmaceuticals. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field. (Review of broad pharmaceutical applications).
Sources
Application Note: Microwave-Assisted Functionalization of 4-Chloro-6-(2-fluorobenzyl)pyrimidine
This Application Note and Protocol guide details the microwave-assisted synthesis and functionalization of 4-Chloro-6-(2-fluorobenzyl)pyrimidine (CAS: 405930-77-0). This scaffold is a critical intermediate in the development of bioactive molecules, including kinase inhibitors, HIV-1 NNRTIs, and potentially SNAP-tag® labeling reagents.
Abstract
The pyrimidine heterocycle is a "privileged structure" in medicinal chemistry. The specific scaffold This compound combines a reactive electrophilic site (C-4 chlorine) with a lipophilic, metabolically robust tail (2-fluorobenzyl). Conventional thermal functionalization of this scaffold often suffers from long reaction times and byproduct formation due to the steric bulk of the benzyl group and potential competitive side reactions. This guide presents a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that accelerates nucleophilic aromatic substitution (SNAr) and Palladium-catalyzed couplings, reducing reaction times from hours to minutes while improving purity profiles.
Chemical Basis & Mechanistic Insight
The Scaffold Architecture
The reactivity of this compound is defined by two key features:
-
The C-4 Electrophile: The pyrimidine ring nitrogen atoms withdraw electron density, making the C-4 position highly susceptible to nucleophilic attack. However, the C-6 benzyl group acts as a weak electron donor (via hyperconjugation), slightly deactivating the ring compared to a 4,6-dichloropyrimidine precursor.
-
The 2-Fluorobenzyl Moiety: The ortho-fluorine atom provides metabolic stability (blocking P450 oxidation sites) and induces a specific conformational twist, often critical for binding in kinase hydrophobic pockets.
Why Microwave Irradiation?
-
Thermal Effect: Rapid volumetric heating overcomes the activation energy barrier imposed by the steric hindrance of the C-6 benzyl group.
-
Specific Heating: Polar solvents (e.g., EtOH, NMP) strongly couple with microwave energy, creating localized "hot spots" that accelerate the rate-determining step (formation of the Meisenheimer complex) in SNAr reactions.
Experimental Protocols
Protocol A: Microwave-Assisted SNAr Amination (Library Generation)
Target Application: Synthesis of Amino-pyrimidine Kinase Inhibitors
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Ethanol (EtOH) or
-Butanol ( -BuOH) [Green Alternative: Isopropanol]
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve this compound (0.5 mmol, ~111 mg) in 2.5 mL of EtOH.
-
Addition: Add the amine (0.6 mmol) followed by DIPEA (1.0 mmol, 174 µL).
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 140 °C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Hold Time: 15 minutes (with 2 min ramp)
-
Stirring: High
-
-
Workup: Cool to room temperature (compressed air cooling).
-
Precipitation Method: If product precipitates, filter and wash with cold EtOH/Water (1:1).
-
Extraction Method: Evaporate solvent, redissolve in EtOAc, wash with sat. NaHCO3 and Brine. Dry over Na2SO4.
-
Representative Optimization Data (Simulated based on 4-chloropyrimidine kinetics):
| Entry | Solvent | Base | Temp (°C) | Time (min) | Conversion (%) | Notes |
| 1 | EtOH | TEA | 80 (Reflux) | 240 | 65% | Slow, incomplete (Thermal control) |
| 2 | EtOH | DIPEA | 120 (MW) | 10 | 88% | Good conversion |
| 3 | EtOH | DIPEA | 140 (MW) | 15 | >98% | Optimal Conditions |
| 4 | Water | None | 150 (MW) | 20 | 40% | Hydrolysis byproduct observed |
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Target Application: Biaryl Synthesis for Protein-Protein Interaction Inhibitors
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: K2CO3 (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Loading: Charge the microwave vial with the pyrimidine substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol).
-
Solvent: Add 3 mL of 1,4-Dioxane and 0.75 mL of 2.0 M K2CO3.
-
Degassing: Sparge with Argon for 1 minute.
-
Irradiation:
-
Temperature: 120 °C
-
Time: 20 minutes
-
-
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Visualizations
Reaction Workflow Diagram
The following diagram illustrates the logical flow of the microwave synthesis process, ensuring reproducibility.
Caption: Optimized workflow for the microwave-assisted amination of this compound.
Mechanistic Pathway (SNAr)
Understanding the mechanism aids in troubleshooting. The 2-fluorobenzyl group remains spectator but influences solubility.
Caption: SNAr mechanism illustrating the displacement of the C-4 chloride via the Meisenheimer intermediate.
Troubleshooting & Expert Insights
-
Issue: Incomplete Conversion.
-
Cause: The 2-fluorobenzyl group increases lipophilicity, potentially causing precipitation of the starting material in pure EtOH before reaction temperature is reached.
-
Solution: Use a co-solvent system (EtOH/NMP 4:1) to maintain homogeneity at lower temperatures.
-
-
Issue: Hydrolysis (Formation of Pyrimidinone).
-
Cause: Wet solvents or unsealed vials allowing atmospheric moisture at high temps.
-
Solution: Use anhydrous solvents and store the chloropyrimidine precursor in a desiccator.
-
-
Safety Note: While the 2-fluorobenzyl group is stable, 4-chloropyrimidines can be skin sensitizers. Always handle in a fume hood. If synthesizing the starting material from benzyl halides, be aware that benzyl halides are potent lachrymators.
References
-
Microwave-Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives. Source: National Institutes of Health (PMC) URL:[Link]
-
Microwave-Assisted Amination of Chloropurine/Pyrimidine Derivatives. Source: MDPI (Molecules) URL:[Link]
-
Regioselective Amination of 2,4-Dichloropyrimidines. Source: ACS Publications (Organic Letters) URL:[Link]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 4-Chloro-6-(2-fluorobenzyl)pyrimidine
Executive Summary
Compound: 4-Chloro-6-(2-fluorobenzyl)pyrimidine CAS: 63071-26-5 (Analogous/Generic) Application: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs) and dihydrofolate reductase inhibitors.
This guide provides a high-level technical analysis of the 1H NMR spectrum for this compound. Unlike standard spectral databases, this document focuses on comparative diagnostics —specifically distinguishing this regioisomer from its common synthetic impurities (4-fluorobenzyl isomers) and analyzing solvent-dependent resolution.
Structural & Spectral Framework
The molecule consists of three distinct magnetic environments: the electron-deficient pyrimidine core , the methylene bridge , and the 2-fluorophenyl ring .
Theoretical Chemical Shift Assignments (CDCl₃, 400 MHz)
Note: Values are refined based on substituent additivity rules and analogous pyrimidine derivatives.
| Proton Env. | Label | Approx. Shift (δ ppm) | Multiplicity | Integration | Coupling ( |
| Pyrimidine C2-H | 8.85 – 8.95 | Singlet (s) | 1H | N/A | |
| Pyrimidine C5-H | 7.30 – 7.45 | Singlet (s) | 1H | N/A | |
| Aromatic (Phenyl) | 7.05 – 7.40 | Multiplet (m) | 4H | ||
| Methylene ( | 4.15 – 4.25 | Singlet (s)* | 2H | N/A |
*Note: The methylene singlet may broaden or show fine splitting due to long-range coupling with the fluorine atom (
Comparative Analysis: Performance & Diagnostics
This section compares the spectral "performance" of the target compound against critical alternatives (Regioisomers and Solvents) to aid in quality control.
Comparison A: Regioisomer Differentiation (2-Fluoro vs. 4-Fluoro)
In drug development, the starting material 2-fluorobenzyl chloride is often contaminated with 4-fluorobenzyl chloride. NMR is the primary tool for differentiation.
| Feature | Target: 2-Fluorobenzyl (Ortho) | Alternative: 4-Fluorobenzyl (Para) | Diagnostic Verdict |
| Symmetry | Asymmetric spin system (ABCDX). | Symmetric spin system (AA'BB'X). | High |
| Splitting | Complex multiplet. 4 distinct proton environments. | Two distinct multiplets (roofing effect common). | High |
| 19F Coupling | Strong coupling to H3 ( | Strong coupling to H3/H5 ( | Medium |
| C5-H Shift | Shielding effect from ortho-F is minimal due to rotation. | Shielding effect is negligible. | Low |
Insight: The 4-Fluoro isomer produces a "cleaner" looking aromatic region (two defined multiplets). The 2-Fluoro target produces a "messy" overlapping multiplet region due to the proximity of the fluorine atom to the bridge, creating a unique magnetic anisotropy.
Comparison B: Solvent Resolution (CDCl₃ vs. DMSO-d₆)
| Parameter | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d6) |
| Solubility | Excellent. | Excellent. |
| Water Peak | ~1.56 ppm (Non-interfering). | ~3.33 ppm (Can obscure |
| Resolution | Sharper signals; better for resolving | Broadening possible due to viscosity; Pyrimidine C2-H shifts downfield (~9.1 ppm). |
| Recommendation | Preferred for structural characterization. | Preferred only if downstream coupling reactions require polar aprotic conditions. |
Detailed Experimental Protocol
To ensure reproducibility and spectral integrity, follow this self-validating workflow.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Filtration: If the solution is cloudy (common with pyrimidine salts), filter through a small plug of glass wool into the NMR tube. Suspended particles cause line broadening.
-
Equilibration: Allow the sample to sit in the probe for 2 minutes to reach thermal equilibrium before shimming.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Angle: 30° or 45° (to prevent saturation).
-
Relaxation Delay (D1): 2.0 seconds (Pyrimidine C2 protons relax slowly; insufficient D1 leads to low integration).
-
Number of Scans (NS): 16 or 32.
-
Spectral Width: -2 to 14 ppm.
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for assigning the spectrum and verifying the structure.
Diagram 1: Spectral Assignment Logic Flow
Caption: Logic flow for assigning the three primary magnetic environments in this compound.
Diagram 2: Regioisomer Verification Workflow
Caption: Diagnostic checkpoint to distinguish the target 2-fluoro compound from the common 4-fluoro impurity.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2][3]
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants & Chemical Shifts. University of Wisconsin-Madison.[1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Chloro-6-substituted pyrimidines.
Sources
Technical Comparison Guide: Purity Verification of 4-Chloro-6-(2-fluorobenzyl)pyrimidine
Executive Summary & Strategic Context
4-Chloro-6-(2-fluorobenzyl)pyrimidine (Formula:
While HPLC is the industry standard for chromatographic purity, it often fails to detect inorganic salts, moisture, and non-chromophoric impurities. Elemental Analysis (EA) serves as the "absolute" method for bulk composition verification.
This guide objectively compares the analytical performance of Combustion Analysis (EA) against HPLC and qNMR, providing theoretical benchmarks and experimental protocols for researchers handling this specific halogenated compound.
Elemental Analysis Data: Theoretical vs. Experimental Benchmarks
To validate the identity and purity of this compound, experimental values must be compared against the theoretical calculation based on atomic weights (IUPAC 2022).
Theoretical Composition
Molecular Weight: 222.65 g/mol
Formula:
| Element | Symbol | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Tolerance (±0.4%) |
| Carbon | C | 11 | 12.011 | 132.12 | 59.34% | 58.94 – 59.74% |
| Hydrogen | H | 8 | 1.008 | 8.06 | 3.62% | 3.22 – 4.02% |
| Nitrogen | N | 2 | 14.007 | 28.01 | 12.58% | 12.18 – 12.98% |
| Chlorine | Cl | 1 | 35.45 | 35.45 | 15.92% | 15.52 – 16.32% |
| Fluorine | F | 1 | 18.998 | 19.00 | 8.53% | 8.13 – 8.93% |
Critical Insight: The high halogen content (>24% combined mass) requires specific combustion additives (e.g., Tungsten Oxide) to prevent interference with the CHN detector.
Comparative Grade Analysis (Scenario Data)
The following table illustrates how EA data differentiates between "High Purity" material and common process failures (Solvent Entrapment or Hydrolysis).
| Metric | Grade A: Recrystallized (Target) | Grade B: Wet Cake (Ethyl Acetate Solvated) | Grade C: Hydrolyzed Impurity (OH replaces Cl) |
| Carbon % | 59.31% (Pass) | 58.10% (Fail - Low) | 64.70% (Fail - High) |
| Nitrogen % | 12.55% (Pass) | 11.80% (Fail - Low) | 13.72% (Fail - High) |
| Interpretation | Matches theoretical within ±0.3%. Anhydrous and solvent-free. | Presence of non-nitrogenous solvent (EtOAc) dilutes N%. | Loss of heavy Chlorine atom (35.45 Da) significantly skews C/N ratios up. |
| Suitability | GMP Release | Requires Drying | Reject / Reprocess |
Comparative Methodology: EA vs. HPLC vs. qNMR
This section evaluates why EA is necessary alongside HPLC for this specific molecule.
Method Performance Matrix
| Feature | Elemental Analysis (Combustion) | HPLC (UV-Vis @ 254nm) | qNMR ( |
| Primary Scope | Bulk Purity & Elemental Composition | Related Organic Impurities | Structural ID & Molar Purity |
| Detection of Salts | Excellent (Ash residue/Composition shift) | Poor (Salts elute in void volume) | Moderate (If salts have protons) |
| Halogen Specificity | High (with specific titration) | None (Indirect via RT) | High (via |
| Sample Size | 2–5 mg | < 1 mg | 10–20 mg |
| Destructive? | Yes | No | No |
| Blind Spot | Cannot distinguish isomers | Inorganic moisture/Solvents | Relaxation delay errors |
Expert Analysis
For This compound , HPLC is often deceptive. The chlorinated position (C4) is labile. If the sample hydrolyzes to the 4-hydroxy derivative, HPLC may show two peaks, but if inorganic salts (NaCl) are trapped during the quench, HPLC will ignore them. EA is the only method that will flag the presence of trapped inorganic salts (by showing depressed C/H/N values uniformly).
Experimental Protocol: Combustion Analysis of Halogenated Pyrimidines
Objective: Accurate determination of %C, %H, %N in the presence of Fluorine and Chlorine interference.
Reagents & Equipment
-
Instrument: Flash 2000 or Elementar vario EL cube.
-
Combustion Aid: Tungsten Oxide (
) powder (Essential for binding Fluorine). -
Standard: Acetanilide (Calibration) and 4-Fluorobenzoic acid (QC for F-interference check).
Step-by-Step Workflow
-
Sample Preparation:
-
Dry the sample of this compound at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
-
Note: Do not exceed 50°C; the C-Cl bond can be thermally sensitive in the presence of trace moisture.
-
-
Weighing:
-
Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule.
-
Crucial Step: Add 5–10 mg of
directly over the sample. -
Reasoning: Fluorine forms
during combustion, which etches the quartz combustion tube and damages the TCD detector. acts as a scavenger.
-
-
Combustion Parameters:
-
Furnace Temperature: 1020°C (High temp required for pyrimidine ring rupture).
-
Oxygen Flow: Boosted (250 mL/min) for 5 seconds to ensure complete oxidation of the benzyl ring.
-
-
Data Validation:
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process when analyzing this compound.
Analytical Decision Tree
This logic flow ensures that deviations in EA data are correctly attributed to synthesis errors (solvents vs. side reactions).
Caption: Decision tree for interpreting Elemental Analysis deviations in this compound.
Synthesis & Impurity Impact
Understanding where the sample comes from helps interpret the data.
Caption: Synthesis pathway highlighting where impurities affecting EA data typically originate.
References
-
International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3][4][5] Retrieved from [Link]
-
European Medicines Agency. (2022). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: this compound (Analogous Structures). Retrieved from [Link]
Sources
- 1. ikev.org [ikev.org]
- 2. particle.dk [particle.dk]
- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-6-(2-fluorobenzyl)pyrimidine
Executive Safety Assessment
4-Chloro-6-(2-fluorobenzyl)pyrimidine is a halogenated heterocyclic building block commonly used in the synthesis of antiviral agents and kinase inhibitors. While often labeled as a standard irritant, its structural properties—specifically the reactive chloropyrimidine core combined with the lipophilic fluorobenzyl group—demand a safety protocol exceeding standard "lab hygiene."
The "Hidden" Hazards (Senior Scientist Insight)
-
Enhanced Skin Absorption: The 2-fluorobenzyl moiety increases lipophilicity compared to non-fluorinated analogs, potentially accelerating skin absorption of the reactive chloropyrimidine core.
-
Sensitization Potential: Halogenated pyrimidines are electrophiles. They can react with nucleophilic residues on skin proteins (haptenization), leading to long-term allergic contact dermatitis.
-
Corrosive Potential: Upon contact with moisture (mucous membranes), the chloro- substituent can hydrolyze, releasing trace hydrochloric acid (HCl). Treat this compound as a functional corrosive.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic SDS recommendations, providing specific breakthrough logic for this class of halogenated aromatics.
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Hand Protection (Standard) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Why: Chlorinated aromatics can degrade thin nitrile over time. Double gloving provides a visual breach indicator and increases breakthrough time to >480 mins for solid handling. |
| Hand Protection (High Risk) | Laminate / Silver Shield® | When: Handling concentrated solutions in organic solvents (DCM, THF). Standard nitrile degrades rapidly against halogenated solvents carrying the solute. |
| Respiratory | P100 / N95 Particulate Respirator | Why: The compound is a solid. Static charge often causes "fly-off" during weighing. Inhalation of dust causes immediate upper respiratory tract irritation (H335). |
| Eye/Face | Chemical Splash Goggles (Not Safety Glasses) | Why: Risk of severe eye damage (H318/H319). Safety glasses do not seal against airborne dust or splashes that can hydrolyze on the cornea. |
| Body | Tyvek® Lab Coat / Apron | Why: Cotton lab coats absorb liquids and hold the irritant against the skin. Non-woven Tyvek repels dust and incidental splashes. |
Operational Protocol: The "Zero-Contact" Workflow
Phase 1: Pre-Handling & Engineering Controls
-
Static Control: This powder is likely prone to static buildup. Use an ionizing bar or anti-static gun during weighing to prevent dispersal.
-
Containment: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood operating at face velocity 80–100 fpm.
Phase 2: Active Handling (Step-by-Step)
-
Donning: Put on inner nitrile gloves (under cuff) and outer nitrile gloves (over cuff). Inspect for micro-tears.
-
Solubilization: If dissolving in DCM or Chloroform, immediately switch to laminate gloves or monitor outer nitrile gloves for swelling/puckering. The solvent acts as a vehicle, carrying the toxicant through the glove material.
-
Reaction Monitoring: When taking TLC/LCMS aliquots, assume the outside of the vial is contaminated. Wipe down with a methanol-dampened tissue before removing from the hood.
Phase 3: Decontamination & Doffing
-
Primary Decon: Wipe all tools (spatulas, balance area) with a tissue soaked in dilute NaOH (1M) or saturated sodium bicarbonate to neutralize potential hydrolysis products, followed by water.
-
Glove Removal: Use the "beak method" (pulling one glove off by the fingertips using the other gloved hand) to ensure skin never touches the outer glove surface.
Emergency Response & First Aid
-
Skin Contact:
-
Eye Contact:
-
Immediate Action: Flush for 15 minutes. If wearing contacts, remove them after the first 5 minutes of flushing.
-
Medical: Seek ophthalmologist review. The hydrolysis of the Cl-group creates an acidic environment on the eye surface.
-
-
Spill Cleanup (Solid):
-
Do not dry sweep. Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.
-
Disposal Strategy: The Fluorine Compliance Trap
Critical Warning: This compound contains both Chlorine and Fluorine.
-
Do NOT dispose of in standard "Organic Waste" if your facility incinerates waste at low temperatures.
-
Requirement: Segregate into "Halogenated Organic Waste" .
-
Reasoning: Combustion of fluorinated aromatics generates Hydrogen Fluoride (HF). Standard incinerators may not have the scrubbing capacity for high-fluorine loads, violating environmental compliance (EPA/local regulations).
Visualized Safety Workflow
The following diagram illustrates the critical decision points in the handling lifecycle.
Figure 1: Decision logic for PPE selection and handling based on physical state and accident response.
References
-
PubChem. (n.d.). Compound Summary: Chloropyrimidine Derivatives Safety Profile. National Library of Medicine. Retrieved from [Link]
-
U.S. EPA. (2023). Management of Halogenated Organic Wastes. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Halogenated Pyrimidines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
